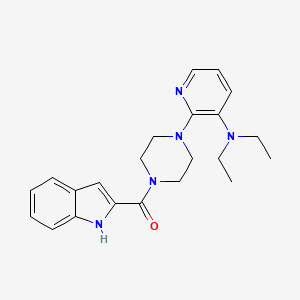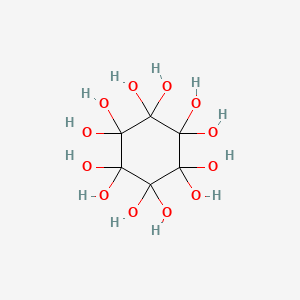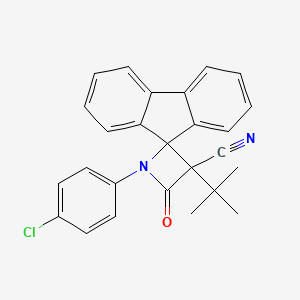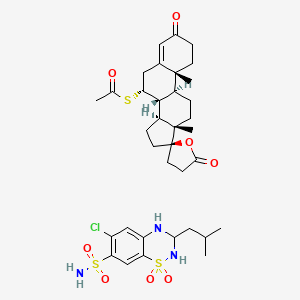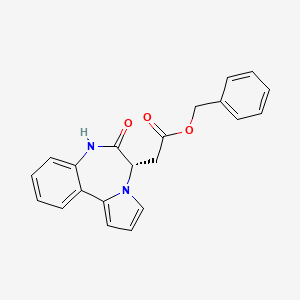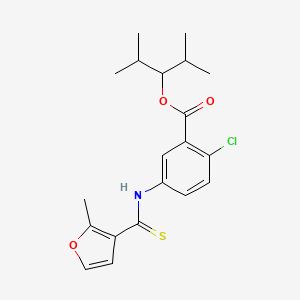
1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a 1,2-ethanediamine core linked to two 3-(3,4,5-trimethoxyphenyl)-2-propenoate groups, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) typically involves the reaction of 1,2-ethanediamine with 3-(3,4,5-trimethoxyphenyl)-2-propenoic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the esterification process. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes, modulating their activity.
Pathways Involved: Influencing various biochemical pathways, such as those involved in inflammation or oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Ethanediamine, N1,N1-dimethyl-N2-(3,4,5-trimethoxyphenyl)
- 3-(3,4,5-Trimethoxyphenyl)acrylic acid - 1,2-ethanediamine (2:1)
Uniqueness
1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties
Properties
CAS No. |
110326-33-5 |
|---|---|
Molecular Formula |
C26H36N2O10 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
ethane-1,2-diamine;(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/2C12H14O5.C2H8N2/c2*1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3;3-1-2-4/h2*4-7H,1-3H3,(H,13,14);1-4H2/b2*5-4+; |
InChI Key |
PQQGLPCUWGYXJZ-WDTNTSJCSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O.COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O.C(N)CN |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)O.COC1=CC(=CC(=C1OC)OC)C=CC(=O)O.C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


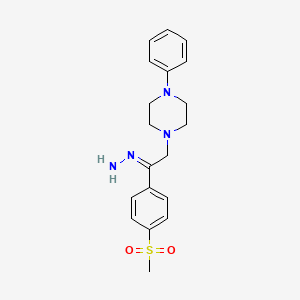
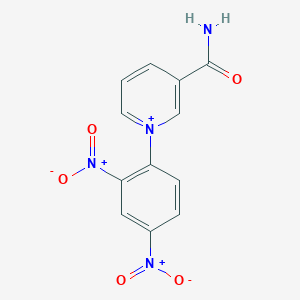
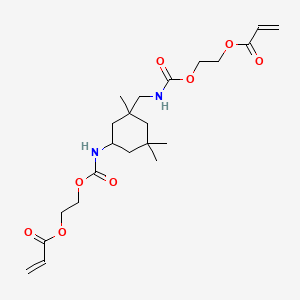
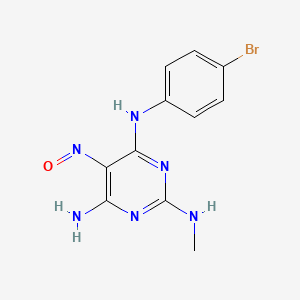
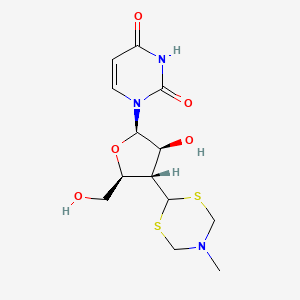
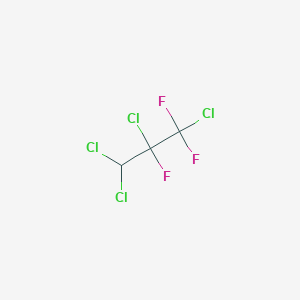
![Naphtho[2,1-f][1]benzothiole-7,11-dione](/img/structure/B12788816.png)
